molecular formula C6H5NO3 B12060917 2-Nitrophenol-13C6

2-Nitrophenol-13C6

Cat. No.: B12060917
M. Wt: 145.065 g/mol
InChI Key: IQUPABOKLQSFBK-IDEBNGHGSA-N
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Description

2-Nitrophenol-13C6 is a carbon-13 isotopically labeled derivative of 2-nitrophenol, a nitrophenol isomer characterized by a nitro group (-NO₂) at the ortho position relative to the hydroxyl (-OH) group on a benzene ring. The isotopic labeling replaces six carbon atoms with ¹³C isotopes, making it a valuable tool in tracer studies, quantitative NMR spectroscopy, and environmental or metabolic research where precise tracking of molecular behavior is required . Its molecular formula is C₆H₅¹³C₆NO₃, with a molecular weight slightly higher than non-labeled 2-nitrophenol (139.11 g/mol + isotopic mass increment).

Properties

Molecular Formula

C6H5NO3

Molecular Weight

145.065 g/mol

IUPAC Name

6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol

InChI

InChI=1S/C6H5NO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

IQUPABOKLQSFBK-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenol-13C6 typically involves the nitration of phenol-13C6. The reaction is carried out by treating phenol-13C6 with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the ortho position, resulting in the formation of 2-Nitrophenol-13C6.

Industrial Production Methods

Industrial production of 2-Nitrophenol-13C6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity phenol-13C6 and controlled nitration conditions to achieve high yields and purity of the final product. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenol-13C6 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group (-C=O) using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: 2-Aminophenol-13C6.

    Oxidation: 2-Nitrobenzaldehyde-13C6.

    Substitution: Various substituted nitrophenols depending on the nucleophile used.

Scientific Research Applications

2-Nitrophenol-13C6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in environmental studies to monitor the degradation of pollutants.

Mechanism of Action

The mechanism of action of 2-Nitrophenol-13C6 depends on the specific reaction or application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In oxidation reactions, the hydroxyl group is oxidized to a carbonyl group through the loss of electrons. The isotopic labeling allows for precise tracking of the compound and its intermediates, providing valuable insights into the reaction pathways and mechanisms.

Comparison with Similar Compounds

2-Amino-4-nitrophenol (CAS 99-57-0)

  • Structure: Hydroxyl group at para position, nitro group at meta, and amino (-NH₂) group at ortho relative to hydroxyl.
  • Molecular Formula : C₆H₆N₂O₃.
  • Melting Point : 143°C .
  • Applications : Used in dye synthesis and as a pH indicator.
  • Key Difference: The amino group introduces hydrogen-bonding capacity, increasing solubility in polar solvents compared to 2-nitrophenol-13C5.

4-Amino-2-nitrophenol (CAS 119-34-6)

  • Structure: Amino group at para, nitro at ortho, and hydroxyl at meta.
  • Molecular Formula : C₆H₆N₂O₃.
  • Melting Point : 125–127°C .
  • Applications : Intermediate in pharmaceutical synthesis.
  • Key Difference: Lower melting point than 2-Amino-4-nitrophenol due to reduced intermolecular hydrogen bonding.

4-Amino-3-nitrophenol (CAS 610-81-1)

  • Structure: Amino at para, nitro at meta, hydroxyl at ortho.
  • Molecular Formula : C₆H₆N₂O₃.
  • Melting Point : 151–153°C .
  • Key Difference : Highest melting point among analogs due to optimal hydrogen-bonding network.

1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)

  • Structure: Contains an ethanone group (-COCH₃), amino at ortho, and nitro at meta.
  • Molecular Formula : C₈H₈N₂O₃ .
  • Hazards : Precautionary measures include avoiding inhalation (P261) and contact (P262) due to unstudied toxicological properties .
  • Key Difference: The ethanone group alters reactivity, making it more suitable for ketone-based synthesis than nitrophenol derivatives.

Data Table: Comparative Properties

Compound Molecular Formula CAS RN Melting Point (°C) Key Functional Groups Applications
2-Nitrophenol-13C6 C₆H₅¹³C₆NO₃ N/A ~45 (est.) -OH, -NO₂ (ortho) Isotopic tracing, NMR
2-Amino-4-nitrophenol C₆H₆N₂O₃ 99-57-0 143 -OH, -NO₂, -NH₂ Dye synthesis
4-Amino-2-nitrophenol C₆H₆N₂O₃ 119-34-6 125–127 -OH, -NO₂, -NH₂ Pharmaceuticals
4-Amino-3-nitrophenol C₆H₆N₂O₃ 610-81-1 151–153 -OH, -NO₂, -NH₂ Research chemical
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 56515-63-0 N/A -COCH₃, -NH₂, -NO₂ Organic synthesis

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